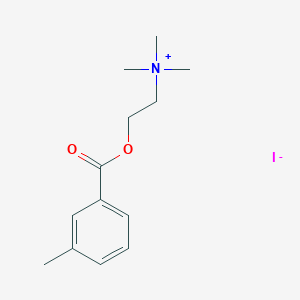
3,4-Dinitrophenol
Übersicht
Beschreibung
3,4-Dinitrophenol is a nitrophenol derivative.
This compound is a dinitrophenol.
Wissenschaftliche Forschungsanwendungen
Verbesserung der entkoppelnden Proteine in Mitochondrien
3,4-Dinitrophenol (DNP) ist bekannt dafür, die protonophore Wirkung von entkoppelnden Proteinen in Mitochondrien (UCP1-UCP3) und der Adeninnukleotid-Translokase (ANT1) zu verstärken. Diese Verstärkung erhöht den Protonenstrom durch reine Lipidmembranen, ähnlich wie bei anderen chemischen Entkopplern .
Gewichtsabnahme
DNP wurde in Diätpillen als ein entkoppelndes Mittel der oxidativen Phosphorylierung eingesetzt. Trotz seiner hohen Toxizität und dem Fehlen von Antidoten wird es immer noch verwendet, da es in der Lage ist, den Protonenstrom durch reine Lipidmembranen zu erhöhen .
Pharmakokinetische Forschung
DNP wird in der pharmakokinetischen Forschung verwendet, um die Beziehung zwischen Pharmakokinetik, Wirksamkeit und Toxizität von Arzneimitteln zu verstehen. Dies ist besonders relevant im Kontext der Behandlung von Fettleibigkeit, bei der DNP einst zur Gewichtsabnahme eingesetzt wurde .
Behandlung von Fettleibigkeit
Neue Ansätze in der Medikamentenentwicklung werden erforscht, um die wachsende Epidemie der Fettleibigkeit zu bekämpfen. DNP wird trotz seiner schweren Toxizität aufgrund seines Potenzials als entkoppelndes Mittel der oxidativen Phosphorylierung neu bewertet .
Verständnis des Protonentransports
Die Wirkung von DNP in Mitochondrien ist noch lange nicht verstanden. Die Empfindlichkeit der entkoppelnden Wirkung von DNP in Mitochondrien gegenüber Carboxyatractyloside, einem spezifischen Inhibitor von ANT, deutet auf die Beteiligung von ANT und möglicherweise anderer mitochondrialer Protonentransportproteine bei der protonophoren Aktivität von DNP hin .
Verbesserung der biologischen Abbaubarkeit
DNP wird auch in Studien verwendet, die sich auf die Verbesserung der biologischen Abbaubarkeit konzentrieren. In diesen Studien wird die Anwesenheit von Scavengern und Zwischenprodukten des Abbaus diskutiert .
Wirkmechanismus
3,4-Dinitrophenol causes uncoupling of oxidative phosphorylation . It exits the mitochondrial matrix in its negatively charged anionic form, gets reprotonated back into neutral form in the acidic environment of the cytosolic space of the mitochondria, and then returns back to the matrix to deliver another proton .
Safety and Hazards
3,4-Dinitrophenol is highly toxic and can be dangerous for the environment . It is explosive when dry and toxic by inhalation, in contact with skin, and if swallowed . It is advised to avoid contact with skin, eyes, and clothing, not to breathe vapors/dust, not to ingest, and to avoid shock and friction .
Biochemische Analyse
Biochemical Properties
3,4-Dinitrophenol acts as a protonophore, facilitating the transport of protons across biological membranes. This disrupts the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis. By collapsing the proton motive force, this compound effectively uncouples oxidative phosphorylation, leading to increased oxygen consumption and heat production. The compound interacts with various enzymes and proteins involved in the electron transport chain, including ATP synthase, which is inhibited by the loss of the proton gradient .
Cellular Effects
The effects of this compound on cells are profound. By uncoupling oxidative phosphorylation, it increases the metabolic rate and oxygen consumption of cells. This leads to elevated heat production and can cause hyperthermia at high doses. The disruption of ATP synthesis affects various cellular processes, including cell signaling pathways, gene expression, and overall cellular metabolism. Cells may exhibit increased glycolysis to compensate for the reduced efficiency of ATP production .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the inner mitochondrial membrane and facilitating proton transport. This action dissipates the electrochemical gradient required for ATP synthesis. The compound does not directly inhibit any specific enzyme but rather disrupts the overall process of oxidative phosphorylation. This leads to a decrease in ATP levels and an increase in metabolic rate as cells attempt to generate energy through alternative pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Initially, there is a rapid increase in metabolic rate and heat production. Over time, the stability of the compound and its degradation products can influence its efficacy and toxicity. Long-term exposure to this compound can lead to sustained metabolic stress and potential cellular damage due to prolonged uncoupling of oxidative phosphorylation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can increase metabolic rate and promote weight loss. At higher doses, it can cause severe hyperthermia, organ damage, and even death. The threshold for toxic effects varies among different species and individual animals, making it challenging to establish a safe dosage range .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative phosphorylation. By uncoupling the electron transport chain from ATP synthesis, it affects the overall metabolic flux and energy balance within cells. The compound interacts with enzymes and cofactors involved in the electron transport chain, leading to increased oxygen consumption and altered metabolite levels .
Transport and Distribution
Within cells, this compound is transported across membranes primarily through passive diffusion due to its lipophilic nature. It can accumulate in various tissues, particularly those with high metabolic activity, such as the liver and muscles. The distribution of this compound within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
This compound primarily localizes to the mitochondria, where it exerts its uncoupling effects. The compound’s lipophilic nature allows it to integrate into the inner mitochondrial membrane, facilitating proton transport and disrupting the proton gradient. This subcellular localization is critical for its role in uncoupling oxidative phosphorylation and altering cellular metabolism .
Eigenschaften
IUPAC Name |
3,4-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLOLDQYWQAREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80206407 | |
| Record name | 3,4-Dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-71-9 | |
| Record name | 3,4-Dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dinitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80206407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dinitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DINITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I108F156M4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)




![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1215445.png)


